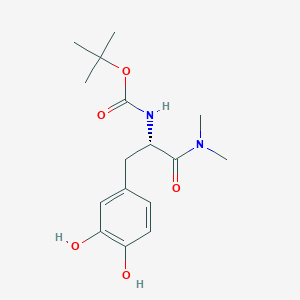
2-methylbutan-2-yl 2-methylprop-2-enoate
Overview
Description
2-methylbutan-2-yl 2-methylprop-2-enoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 2-methylbutan-2-ol with 2-methylprop-2-enoic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbutan-2-yl 2-methylprop-2-enoate typically involves the esterification reaction between 2-methylbutan-2-ol and 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of 2-methylbutan-2-ol and 2-methylprop-2-enoic acid into the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. The product is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
2-methylbutan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acid in the presence of a strong acid or base.
Transesterification: It can react with other alcohols to form different esters.
Polymerization: The compound can undergo polymerization reactions to form polymers with various properties.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile are used to start the polymerization process.
Major Products Formed
Hydrolysis: 2-methylbutan-2-ol and 2-methylprop-2-enoic acid.
Transesterification: Various esters depending on the alcohol used.
Polymerization: Polymers with different molecular weights and properties.
Scientific Research Applications
2-methylbutan-2-yl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Materials Science: The compound is used in the development of advanced materials with unique characteristics.
Biological Studies: It is used as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Industrial Applications: The ester is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-methylbutan-2-yl 2-methylprop-2-enoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In polymerization reactions, the compound undergoes radical or ionic polymerization to form long-chain polymers.
Comparison with Similar Compounds
2-methylbutan-2-yl 2-methylprop-2-enoate can be compared with other similar esters such as:
- Butyl 2-methylprop-2-enoate
- Methyl 2-methylprop-2-enoate
- Ethyl 2-methylprop-2-enoate
These compounds share similar chemical properties but differ in their alkyl groups, which can affect their reactivity and applications. This compound is unique due to its specific structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-methylbutan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6-9(4,5)11-8(10)7(2)3/h2,6H2,1,3-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAXSFQUZITJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC(=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


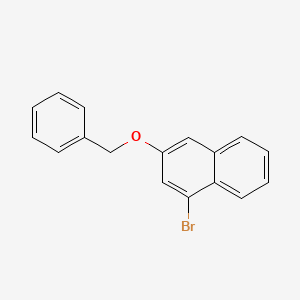
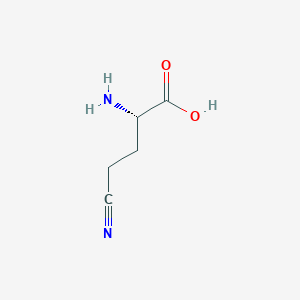
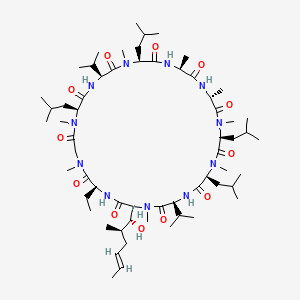
![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)
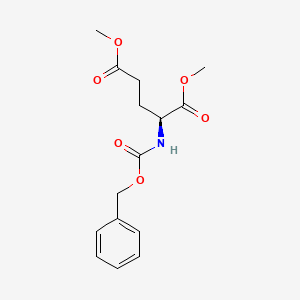
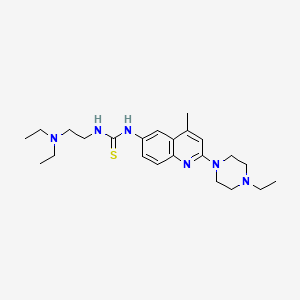
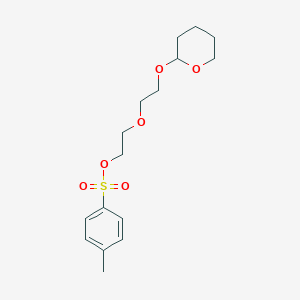

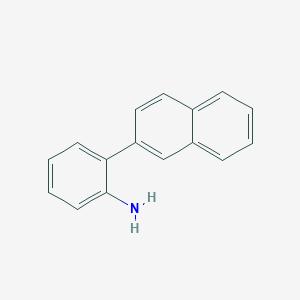
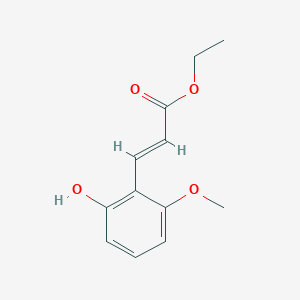
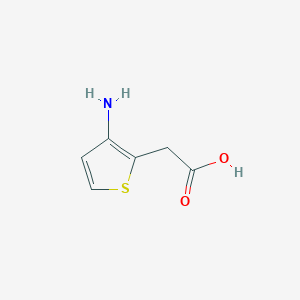
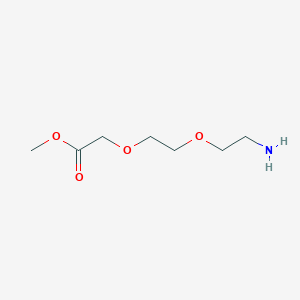
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3181300.png)
